[(tert-butoxy)carbonyl]amino 4-chlorobenzoate
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Overview
Description
“[(tert-butoxy)carbonyl]amino 4-chlorobenzoate” is a chemical compound. It is also known as METHYL 4-{[(TERT-BUTOXY)CARBONYL]AMINO-3-CHLOROBENZOATE . The compound has a molecular weight of 285.73 . It is a white to yellow solid .
Molecular Structure Analysis
The InChI code for the compound is1S/C13H16ClNO4/c1-13(2,3)19-12(17)15-10-6-5-8(7-9(10)14)11(16)18-4/h5-7H,1-4H3,(H,15,17)
. This code provides a specific textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
The compound is a white to yellow solid .Scientific Research Applications
[(tert-butoxy)carbonyl]amino 4-chlorobenzoate is used in a variety of scientific research applications. It is used in organic synthesis as a reagent and as a catalyst in biochemical and physiological studies. It is also used in the synthesis of pharmaceuticals and other compounds. It is also used as a reactant in the synthesis of other organic compounds such as esters, amides, and carboxylic acids.
Mechanism of Action
Target of Action
Similar compounds with tert-butoxycarbonyl (boc) groups are known to be used in organic synthesis, particularly in peptide synthesis . The BOC group serves as a protecting group for amines .
Mode of Action
The boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This suggests that the compound might interact with its targets through the formation of carbamate esters, which are commonly used in organic synthesis .
Biochemical Pathways
Compounds with boc groups are often used in peptide synthesis, suggesting that they may play a role in modulating protein structure and function .
Pharmacokinetics
The boc group is known to be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with hcl in methanol . This suggests that the compound’s bioavailability could be influenced by the pH of the environment.
Result of Action
The use of boc-protected compounds in peptide synthesis suggests that they may influence protein structure and function .
Action Environment
The stability and reactivity of boc-protected compounds can be influenced by factors such as ph, temperature, and the presence of other reactive groups .
Advantages and Limitations for Lab Experiments
The main advantage of using [(tert-butoxy)carbonyl]amino 4-chlorobenzoate in laboratory experiments is its ability to facilitate the synthesis of desired products. It is also non-toxic and does not cause any adverse effects. However, it is important to note that the reaction yield can vary depending on the reaction conditions. Additionally, it is important to note that the reaction should be conducted in the presence of a base to ensure the formation of the desired product.
Future Directions
The potential future directions for [(tert-butoxy)carbonyl]amino 4-chlorobenzoate include its use in the synthesis of other organic compounds, its use as a catalyst in biochemical and physiological studies, and its use in the synthesis of pharmaceuticals and other compounds. Additionally, further research could be conducted to determine the optimal reaction conditions for the synthesis of this compound and to identify other potential applications for the compound.
Synthesis Methods
[(tert-butoxy)carbonyl]amino 4-chlorobenzoate is synthesized by a reaction between 4-chlorobenzoic acid and tert-butyl isocyanate. The reaction is conducted in a solvent such as dichloromethane or toluene, and the product is isolated by distillation. The reaction is typically conducted in the presence of a base such as pyridine or potassium carbonate to facilitate the formation of the desired product. The yield of the reaction typically ranges from 60-90%.
properties
{ "Design of the Synthesis Pathway": "The synthesis of [(tert-butoxy)carbonyl]amino 4-chlorobenzoate can be achieved through a two-step reaction process. The first step involves the synthesis of tert-butyl 4-chlorobenzoate, which is then reacted with tert-butyl carbamate to form the final product.", "Starting Materials": [ "4-chlorobenzoic acid", "tert-butyl alcohol", "thionyl chloride", "tert-butyl carbamate", "triethylamine", "dichloromethane", "diethyl ether", "sodium bicarbonate", "magnesium sulfate" ], "Reaction": [ "Step 1: Synthesis of tert-butyl 4-chlorobenzoate", "1. Dissolve 4-chlorobenzoic acid in dichloromethane and add thionyl chloride dropwise while stirring.", "2. Heat the mixture at reflux for 2 hours.", "3. Cool the mixture and add tert-butyl alcohol.", "4. Add triethylamine to the mixture and stir for 30 minutes.", "5. Extract the product with diethyl ether and wash with sodium bicarbonate solution.", "6. Dry the organic layer with magnesium sulfate and evaporate the solvent to obtain tert-butyl 4-chlorobenzoate.", "Step 2: Synthesis of [(tert-butoxy)carbonyl]amino 4-chlorobenzoate", "1. Dissolve tert-butyl 4-chlorobenzoate in dichloromethane and add tert-butyl carbamate.", "2. Stir the mixture at room temperature for 2 hours.", "3. Extract the product with diethyl ether and wash with sodium bicarbonate solution.", "4. Dry the organic layer with magnesium sulfate and evaporate the solvent to obtain [(tert-butoxy)carbonyl]amino 4-chlorobenzoate." ] } | |
CAS RN |
960287-60-9 |
Molecular Formula |
C12H14ClNO4 |
Molecular Weight |
271.7 |
Purity |
89 |
Origin of Product |
United States |
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